(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C15H14N4O3S3 and its molecular weight is 394.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a novel derivative that combines the biological activities associated with both the thiadiazole and thiazolidine moieties. This article explores its biological activity, including anticancer, antimicrobial, anticonvulsant, and other pharmacological effects.
Structure and Synthesis
The compound features a complex structure that integrates a thiadiazole ring with a thiazolidine derivative, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions where key intermediates are formed through condensation and cyclization processes involving various reagents.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazolidine structures. For instance:
- Cell Line Studies : Compounds derived from similar scaffolds have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). The IC50 values for these compounds often range from 0.37 µM to 7.91 µM, indicating potent activity compared to standard drugs like sorafenib .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5d | HeLa | 0.37 |
5g | HeLa | 0.73 |
5k | HeLa | 0.95 |
Sorafenib | HeLa | 7.91 |
These results suggest that the incorporation of the thiadiazole moiety enhances the cytotoxicity of the compounds.
2. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties:
- Mechanism of Action : The presence of sulfur and nitrogen in the thiadiazole ring contributes to the inhibition of bacterial growth by disrupting cellular functions.
Studies have shown that compounds similar to the target compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
3. Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been documented in various studies:
- Animal Models : In vivo studies demonstrated that certain derivatives significantly reduced seizure duration and frequency in animal models, indicating their potential as therapeutic agents for epilepsy .
Case Studies
Several case studies have been conducted to assess the biological activity of related compounds:
- Thiazolidinedione Derivatives : A study on thiazolidinedione derivatives revealed their effectiveness against various diseases due to their ability to modulate metabolic pathways involved in cell proliferation and apoptosis .
- Thiadiazole Anticancer Agents : Research has shown that derivatives containing a thiadiazole core can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S3/c1-2-12-17-18-14(25-12)16-11(20)5-6-19-13(21)10(24-15(19)23)8-9-4-3-7-22-9/h3-4,7-8H,2,5-6H2,1H3,(H,16,18,20)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKJRGRCWTWZAS-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。